molecular formula C15H15F4N3O3S B2567933 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396566-77-0

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2567933
CAS No.: 1396566-77-0
M. Wt: 393.36
InChI Key: WUFPIPHMPWTJAK-UHFFFAOYSA-N
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Description

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is an organic compound that has found its niche in various scientific research fields. Its unique structure combines the characteristics of a pyrimidine derivative and a fluoro-trifluoromethyl benzenesulfonamide, making it an interesting subject for chemists and biochemists alike.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process. It starts with the preparation of the pyrimidine derivative, followed by the incorporation of the fluoro-trifluoromethyl benzenesulfonamide moiety. Conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high purity and yield.

Industrial production methods: While specific details of industrial production are often proprietary, the process generally involves scaling up the laboratory synthesis to a commercial scale, focusing on efficiency and cost-effectiveness. This includes optimizing reaction conditions, employing continuous flow techniques, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of reactions it undergoes: N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine positions.

Common reagents and conditions used in these reactions: Reactions often employ reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines or thiols). Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used under controlled temperature and pH conditions.

Major products formed from these reactions: The reactions yield products such as sulfoxides, amines, or substituted derivatives, which can be further characterized and utilized in various applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing chemists to develop new molecules and materials with desirable properties.

Biology: In biological research, it serves as a tool to study enzyme interactions and protein binding due to its specific structural features.

Medicine: Pharmacologically, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer activities.

Industry: Industrial applications include its use in the development of advanced materials, coatings, and specialty chemicals.

Mechanism of Action

Compared to other pyrimidine and benzenesulfonamide derivatives, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its substituents. Its fluoro-trifluoromethyl group provides distinct electronic and steric properties that differentiate it from other compounds, potentially leading to unique biological activities and chemical reactivity.

Comparison with Similar Compounds

  • N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide

  • N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-bromo-3-(trifluoromethyl)benzenesulfonamide

  • N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(difluoromethyl)benzenesulfonamide

These similar compounds highlight the versatility and potential modifications that can be made to the molecular structure to tailor its properties for specific applications.

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Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c1-9-10(2)20-8-22(14(9)23)6-5-21-26(24,25)11-3-4-13(16)12(7-11)15(17,18)19/h3-4,7-8,21H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPIPHMPWTJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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